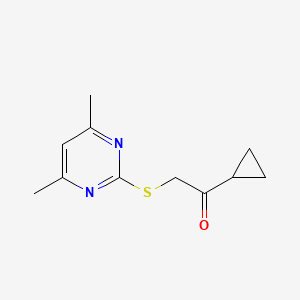

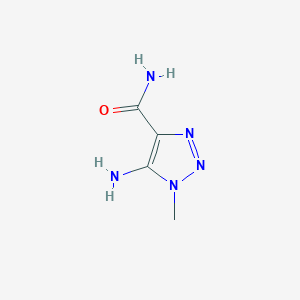

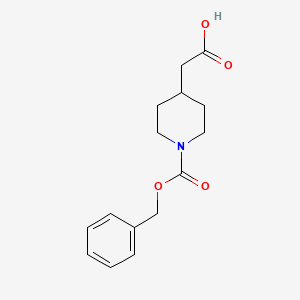

1-Cyclopropyl-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 1-Cyclopropyl-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone involves cyclization reactions, condensation with aldehydes, and nucleophilic substitutions. For example, cyclization of 4-methyl-2-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile with chloroacetone can produce related compounds. These syntheses utilize common reagents like chloroacetone, potassium carbonate, and various aldehydes in dimethylformamide (DMF) or other solvents, highlighting the versatility of this compound in heterocyclic synthesis (Ho & Yao, 2013).

Molecular Structure Analysis

The molecular structure of compounds synthesized from 1-Cyclopropyl-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone is characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. These compounds often exhibit complex molecular architectures with cyclopropane rings, azetidine, or thienopyrimidine moieties, showcasing a wide range of chemical diversity. The precise molecular structure is crucial for understanding the chemical reactivity and properties of these compounds (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Compounds derived from 1-Cyclopropyl-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone engage in a variety of chemical reactions, including further cyclization to form bicyclic or tricyclic heterocyclic compounds. These reactions can involve nitrogen, sulfur, and carbon as nucleophiles. The chemical properties of these compounds are influenced by the substituents on the pyrimidine ring and the nature of the heterocyclic systems formed, demonstrating their potential as intermediates in organic synthesis (Doad, Okor, & Scheinmann, 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are directly influenced by their molecular structure. For example, the introduction of cyclopropane or thienopyrimidine moieties can affect the compound's physical state, solubility in various solvents, and stability. These properties are essential for the application of these compounds in material science and pharmaceutical formulations (Jones, Tonkinson, & Hayes, 1983).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, or radicals, are critical for the further functionalization of these compounds. The presence of the cyclopropyl group and the dimethylpyrimidinylthio moiety contributes to a wide range of reactions, enabling the synthesis of complex molecules with potential biological activity or material properties (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

1-Cyclopropyl-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone has been utilized in the synthesis of novel heterocyclic compounds. For example, its derivatives have been employed in the synthesis of heterocyclic chalcone dyes with thieno[2,3-d]pyrimidine-based chromophores, showcasing its relevance in producing dyes with a range of hues for textile applications (Ho & Yao, 2013).

Crystal Structure and Theoretical Studies

The compound's derivatives have been the subject of crystal structure analysis and theoretical calculations. For instance, the crystal structure of 4‐(4,6‐Dimethylpyrimidin-2-yl)‐3‐thio‐allophanic acid methyl ester, a related compound, was analyzed, providing insights into its molecular characteristics and potential applications in various fields of chemistry and material science (Ren et al., 2006).

Synthesis of Derivatives for Medicinal Chemistry

This chemical entity has been used in synthesizing various derivatives for medicinal purposes. For instance, the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization with α-bromocarbonyl compounds has been reported. These derivatives hold potential for pharmaceutical applications, demonstrating the compound's significance in drug discovery (Shestakov et al., 2011).

Antimicrobial and Antitubercular Activities

Research has also been conducted on the antimicrobial and anti-tubercular properties of certain derivatives. Compounds synthesized using this chemical have shown significant activity against Mycobacterium tuberculosis, highlighting its potential in the development of new anti-tubercular agents (Pathak et al., 2014).

Herbicidal Activities

In the agricultural sector, derivatives of 1-Cyclopropyl-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone have been explored for their herbicidal properties. Certain compounds have exhibited notable inhibitory activity against specific weed species, suggesting its potential use in developing new herbicides (Fu-b, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-7-5-8(2)13-11(12-7)15-6-10(14)9-3-4-9/h5,9H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBETWEFFJPQBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357142 |

Source

|

| Record name | ST065896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-((4,6-dimethylpyrimidin-2-yl)thio)ethanone | |

CAS RN |

309280-14-6 |

Source

|

| Record name | ST065896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)